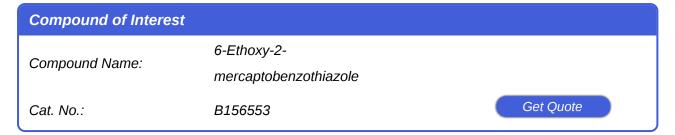


Comparative analysis of 6-alkoxy-2-mercaptobenzothiazole analogs' activity

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A Comparative Analysis of the Biological Activities of 6-Alkoxy-2-Mercaptobenzothiazole Analogs

The 2-mercaptobenzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] Modifications at the 6-position of the benzothiazole ring, particularly with alkoxy groups, have been shown to significantly influence the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activities of 6-alkoxy-2-mercaptobenzothiazole analogs, with a focus on their anticancer, antimicrobial, and α -glucosidase inhibitory properties, supported by available experimental data.

Anticancer Activity

Derivatives of 2-mercaptobenzothiazole have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines.[3][4] The substitution pattern on the benzothiazole nucleus plays a crucial role in modulating this activity. [5]

A series of 10-substituted 5,5-dioxo-5,10-dihydro[1][6][7]triazolo[4,3-b][1][6][7]benzothiadiazine derivatives linked to a sulfanylacetamido benzothiazole pharmacophore were synthesized and evaluated for their anticancer activity.[8] Among these, the compound bearing a 6-methoxy group on the benzothiazole ring (compound 5d) exhibited significant growth inhibitory activity



against selected human tumor cell lines, with GI₅₀ values of 1.4 μM against RPMI-8226 (leukemia) and 2.1 μM against HOP-62 (lung) cell lines.[8]

In another study, novel amide and urea-based benzothiazole derivatives were synthesized as sorafenib analogues.[9] While specific 6-alkoxy analogs were not detailed in the abstract, the study highlights the importance of substitutions on the benzothiazole ring for anticancer activity. Furthermore, the introduction of substituents into the benzene ring of the benzothiazole nucleus has been shown to be essential for antiproliferative activity.[5]

Table 1: Comparative Anticancer Activity of a 6-Methoxy-2-Mercaptobenzothiazole Analog

Compound	Cancer Cell Line	Activity (GI50)	Reference
5d (with 6-methoxy group)	RPMI-8226 (Leukemia)	1.4 μΜ	[8]
HOP-62 (Lung)	2.1 μΜ	[8]	

Antimicrobial Activity

2-Mercaptobenzothiazole and its derivatives are well-documented for their broad-spectrum antimicrobial properties.[6][7] The nature of the substituent at the 6-position significantly impacts their potency and spectrum of activity.

For instance, derivatives bearing a 6-nitro group have shown promising results. A compound with a 6-NO₂ group exhibited significant activity against Staphylococcus aureus (MIC 12.5 μ g mL⁻¹) and Escherichia coli (MIC 25 μ g mL⁻¹).[7] Another study highlighted that compounds with 6-Cl or 6,7-dimethyl substituents demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[6][7]

While direct comparative data for a series of 6-alkoxy analogs is limited in the provided results, the principle that substitution at the 6-position modulates antimicrobial activity is well-established. For example, 2-arylbenzothiazole analogues have shown excellent antibacterial activity, with some compounds exhibiting MIC values around 1 μ M against Enterococcus faecalis.[10]

Table 2: Comparative Antimicrobial Activity of 6-Substituted-2-Mercaptobenzothiazole Analogs



Substituent at C-6	Microorganism	Activity (MIC)	Reference
NO ₂	Staphylococcus aureus	12.5 μg mL ⁻¹	[7]
Escherichia coli	25 μg mL ⁻¹	[7]	
Cl	Staphylococcus aureus	Significant Activity	[6][7]
Bacillus subtilis	Significant Activity	[6][7]	

α-Glucosidase Inhibitory Activity

A study focused on **6-ethoxy-2-mercaptobenzothiazole** derivatives revealed their potential as α -glucosidase inhibitors, which is relevant for the management of diabetes mellitus.[11] A series of 33 derivatives were synthesized and evaluated, with many showing significantly more potent inhibitory activity than the standard drug, acarbose.[11] The IC₅₀ values for the active compounds ranged from 31.21 to 208.63 μ M, compared to acarbose with an IC₅₀ of 875.75 ± 2.08 μ M.[11] This highlights the potential of the **6-ethoxy-2-mercaptobenzothiazole** scaffold in developing new antidiabetic agents.

Table 3: α-Glucosidase Inhibitory Activity of **6-Ethoxy-2-Mercaptobenzothiazole** Derivatives

Compound Series	Enzyme	Activity Range (IC50)	Standard Drug (Acarbose)	Reference
6-Ethoxy-2- mercaptobenzoth iazole derivatives	α-Glucosidase	31.21 - 208.63 μΜ	875.75 ± 2.08 μΜ	[11]

Experimental Protocols General Synthesis of 6-Alkoxy-2-mercaptobenzothiazole Analogs

The synthesis of 6-alkoxy-2-mercaptobenzothiazole derivatives typically involves a multi-step process. A general representation of this synthesis is depicted in the workflow diagram below.



The process often starts from a p-alkoxy aniline, which undergoes several transformations including acylation, nitration, hydrolysis, reduction, and finally cyclization to form the desired benzothiazole ring.[12]

In Vitro Anticancer Activity Assay (GI₅₀ Determination)

The anticancer activity of the synthesized compounds is often evaluated using a panel of human tumor cell lines. The cells are typically seeded in 96-well plates and incubated. The compounds are then added at various concentrations, and the plates are incubated for a specified period (e.g., 48 hours). The cell viability is determined using assays such as the Sulforhodamine B (SRB) assay. The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[8]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Bacteria are grown in appropriate broth overnight. The compounds are serially diluted in a 96-well plate. An inoculum of the bacteria is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][13]

α-Glucosidase Inhibition Assay

The α -glucosidase inhibitory activity is assayed by pre-incubating the enzyme with the test compounds for a specific time. The substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), is then added to start the reaction. The reaction is incubated and then stopped by the addition of a sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.[11]

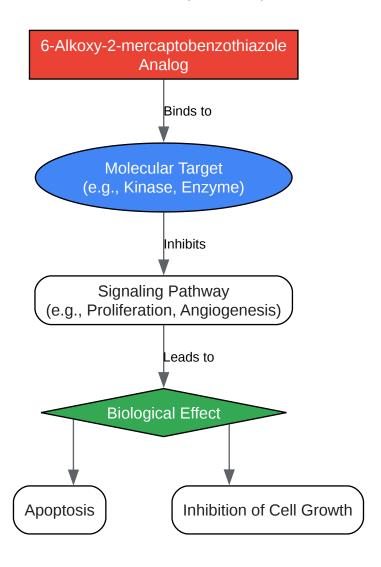
Visualizations





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Caption: General synthesis workflow for 6-alkoxy-2-mercaptobenzothiazole analogs.



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Caption: A potential signaling pathway for the anticancer activity of the analogs.



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